5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine
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Overview
Description
5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine: is a chemical compound with the following structure:
C12H11N5
This compound belongs to the class of imidazo[5,1-f][1,2,4]triazines and exhibits interesting biological activities. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthesis of 5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine involves several steps. While I don’t have specific details on the exact synthetic route, it typically starts from readily available precursors. Researchers often employ organic reactions like cyclization, substitution, and condensation to assemble the imidazo[5,1-f][1,2,4]triazine core.
Industrial Production: For industrial-scale production, companies may use optimized processes to achieve high yields. proprietary information limits our access to specific details.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield derivatives with different functional groups.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic reagents (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents. Potential derivatives include substituted imidazo[5,1-f][1,2,4]triazines or related compounds.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives as potential drug candidates due to their kinase inhibition properties.
Structure-Based Drug Design: Understanding the compound’s structure aids in designing targeted therapies.
Kinase Inhibition: 5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine inhibits polo-like kinase 1 (PLK1), a critical regulator of cell division.
Cancer Research: PLK1 inhibitors are investigated for cancer treatment.
Drug Development: The compound’s unique scaffold inspires drug discovery efforts.
Pharmaceuticals: Potential use in cancer therapies.
Biotechnology: Kinase inhibitors play a role in personalized medicine.
Mechanism of Action
The compound likely exerts its effects by interfering with PLK1, disrupting cell cycle progression and promoting apoptosis. Further studies are needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related imidazo[5,1-f][1,2,4]triazines. Its unique structure and kinase inhibition properties set it apart.
Properties
Molecular Formula |
C12H11N5 |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C12H11N5/c1-8-10-7-14-12(13)16-17(10)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,16) |
InChI Key |
FDTKEAYRLULHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NN2C(=N1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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